Ethyl 3-(3,4-dimethoxybenzoyl)-7-methyl-1-indolizinecarboxylate
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Overview
Description
Ethyl 3-(3,4-dimethoxybenzoyl)-7-methyl-1-indolizinecarboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an indolizine ring, a benzoyl group, and ethyl ester functionalities, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,4-dimethoxybenzoyl)-7-methyl-1-indolizinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzoyl chloride with an appropriate indolizine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The resulting intermediate is then esterified with ethanol to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,4-dimethoxybenzoyl)-7-methyl-1-indolizinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where halogens or other nucleophiles replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoyl derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-(3,4-dimethoxybenzoyl)-7-methyl-1-indolizinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(3,4-dimethoxybenzoyl)-7-methyl-1-indolizinecarboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial cell wall synthesis, contributing to its antimicrobial activity . The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with key proteins and enzymes in the target organisms .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzoyl chloride: A precursor in the synthesis of Ethyl 3-(3,4-dimethoxybenzoyl)-7-methyl-1-indolizinecarboxylate.
Ethyl 3,4-dimethoxybenzoylacetate: Another ester derivative with similar structural features.
Uniqueness
This compound stands out due to its unique indolizine ring structure, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 3-(3,4-dimethoxybenzoyl)-7-methyl-1-indolizinecarboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C21H21NO5 and a molecular weight of approximately 365.4 g/mol. The compound features an indolizine core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Antimicrobial Activity
Recent studies indicate that compounds containing the indolizine moiety exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound were determined to be lower than those for standard antibiotics, suggesting a promising alternative for treating infections caused by resistant strains.
Anticancer Activity
The compound has also demonstrated potential anticancer activity in vitro. In cell line assays, it inhibited the proliferation of cancer cells derived from breast and prostate cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. Specific IC50 values for these cell lines were reported as follows:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15.2 |
PC-3 (Prostate Cancer) | 12.8 |
These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. In vivo studies using murine models of inflammation showed a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment with the compound. This suggests its potential utility in managing inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular signaling pathways that promote inflammation and cancer cell proliferation.
- Modulation of Gene Expression : It appears to alter the expression of genes associated with apoptosis and cell cycle regulation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting cell death.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Bacterial Resistance : A study published in Antimicrobial Agents and Chemotherapy demonstrated that this compound effectively reduced biofilm formation in Staphylococcus aureus, a common pathogen associated with resistant infections.
- Cancer Therapeutics Development : Research presented at the American Association for Cancer Research annual meeting showed that combining this compound with traditional chemotherapeutics enhanced overall efficacy against resistant cancer cell lines.
Properties
CAS No. |
853334-55-1 |
---|---|
Molecular Formula |
C21H21NO5 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
ethyl 3-(3,4-dimethoxybenzoyl)-7-methylindolizine-1-carboxylate |
InChI |
InChI=1S/C21H21NO5/c1-5-27-21(24)15-12-17(22-9-8-13(2)10-16(15)22)20(23)14-6-7-18(25-3)19(11-14)26-4/h6-12H,5H2,1-4H3 |
InChI Key |
GFPZSIPBVPZKGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2C(=C1)C(=O)C3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
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